molecular formula C20H16FN3O3 B4510373 N-(4-acetylphenyl)-2-[3-(2-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]acetamide

N-(4-acetylphenyl)-2-[3-(2-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]acetamide

Cat. No. B4510373
M. Wt: 365.4 g/mol
InChI Key: DHTPSUOKRHIKGO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of complex organic compounds such as N-(4-acetylphenyl)-2-[3-(2-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]acetamide often involves multiple steps, including condensation reactions, acetylation, and the introduction of fluorophenyl groups. A similar synthesis approach is seen in the creation of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, where ethyl 2-(2-isopropylphenoxy) acetic acid is stirred with 2-diaminobenzene in dry dichloromethane, followed by the addition of lutidine and TBTU under cooled conditions (G. Sharma et al., 2018).

Molecular Structure Analysis

The molecular structure of such compounds is pivotal, often determined through techniques like X-ray crystallography. The structural analysis reveals not only the spatial arrangement of atoms but also the presence of intra- and intermolecular hydrogen bonds which are crucial for the compound's stability and reactivity. For example, compounds with similar complexity have been found to crystallize in specific crystal systems, exhibiting intermolecular hydrogen bonding patterns that stabilize the molecular structure (B. Narayana et al., 2016).

Chemical Reactions and Properties

The chemical reactivity of N-(4-acetylphenyl)-2-[3-(2-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]acetamide involves interactions with various reagents and conditions, leading to a range of possible reactions such as substitutions, additions, and cyclization. The presence of functional groups like acetamide and fluorophenyl contributes to its reactivity in forming new bonds and structures. An example of chemical versatility can be seen in the synthesis and reactivity of related acetamide compounds, which undergo various chemical transformations, including electrophilic substitutions and cyclization reactions (R. Banks et al., 1996).

Physical Properties Analysis

The physical properties such as melting point, solubility, and crystalline structure are influenced by the molecular geometry and intermolecular forces present in the compound. These properties are essential for understanding the compound's behavior in different environments and conditions. For instance, the crystalline form and solubility of similar compounds are determined through X-ray crystallography and solubility tests, revealing the impact of molecular structure on physical characteristics (W. Ding et al., 2006).

Chemical Properties Analysis

The chemical properties encompass the compound's reactivity with various chemicals, stability under different conditions, and the potential for forming new compounds through chemical reactions. These properties are crucial for applications in synthesis, material science, and potentially pharmacological studies. The study of related compounds has highlighted the importance of functional groups and molecular structure in determining the chemical behavior and potential applications of such molecules (Jilu Lukose et al., 2015).

properties

IUPAC Name

N-(4-acetylphenyl)-2-[3-(2-fluorophenyl)-6-oxopyridazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16FN3O3/c1-13(25)14-6-8-15(9-7-14)22-19(26)12-24-20(27)11-10-18(23-24)16-4-2-3-5-17(16)21/h2-11H,12H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHTPSUOKRHIKGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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